molecular formula C25H27NO5S B14718710 Codeine p-toluenesulfonate ester CAS No. 22952-79-0

Codeine p-toluenesulfonate ester

Cat. No.: B14718710
CAS No.: 22952-79-0
M. Wt: 453.6 g/mol
InChI Key: XIZHBEXHAHWBOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Codeine p-toluenesulfonate ester is a chemical compound derived from codeine, an opioid analgesic, and p-toluenesulfonic acid. Codeine is commonly used for its pain-relieving and cough-suppressing properties. The esterification with p-toluenesulfonic acid enhances certain chemical properties, making it useful in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of codeine p-toluenesulfonate ester typically involves the reaction of codeine with p-toluenesulfonyl chloride in the presence of a base such as pyridine. This reaction is usually performed in an aprotic solvent, which helps in the formation of the ester bond . The reaction conditions often include maintaining a controlled temperature and ensuring the exclusion of moisture to prevent hydrolysis.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The process may also involve purification steps such as recrystallization to obtain the pure ester.

Chemical Reactions Analysis

Types of Reactions

Codeine p-toluenesulfonate ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in an aprotic solvent.

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products

    Nucleophilic Substitution: Substituted codeine derivatives.

    Hydrolysis: Codeine and p-toluenesulfonic acid.

    Reduction: Codeine alcohol derivatives.

Scientific Research Applications

Codeine p-toluenesulfonate ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of codeine p-toluenesulfonate ester involves its interaction with opioid receptors, particularly the mu-opioid receptors. This interaction leads to the inhibition of pain signals and suppression of cough reflexes . The esterification with p-toluenesulfonic acid may alter the pharmacokinetics, potentially enhancing its stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • Morphine p-toluenesulfonate ester
  • Thebaine p-toluenesulfonate ester
  • Oripavine p-toluenesulfonate ester

Uniqueness

Codeine p-toluenesulfonate ester is unique due to its specific combination of codeine and p-toluenesulfonic acid, which imparts distinct chemical properties. Compared to other similar compounds, it may offer different pharmacokinetic profiles and therapeutic effects .

Properties

CAS No.

22952-79-0

Molecular Formula

C25H27NO5S

Molecular Weight

453.6 g/mol

IUPAC Name

(9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl) 4-methylbenzenesulfonate

InChI

InChI=1S/C25H27NO5S/c1-15-4-7-17(8-5-15)32(27,28)31-21-11-9-18-19-14-16-6-10-20(29-3)23-22(16)25(18,24(21)30-23)12-13-26(19)2/h4-11,18-19,21,24H,12-14H2,1-3H3

InChI Key

XIZHBEXHAHWBOC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2C=CC3C4CC5=C6C3(C2OC6=C(C=C5)OC)CCN4C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.